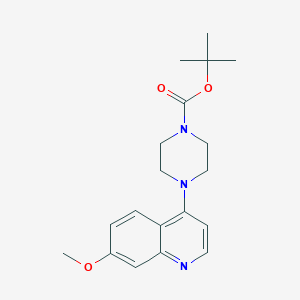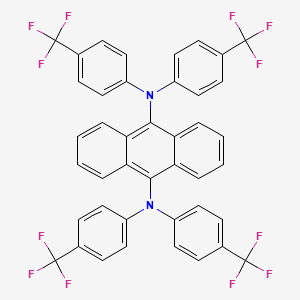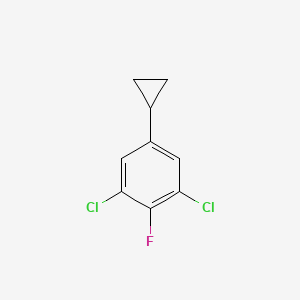
7,15-Isopimaradien-18-oic acid; Isopimaric acid A; Delta7,15-Isopimaric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,15-Isopimaradien-18-oic acid: Isopimaric acid A or Delta7,15-Isopimaric acid , is a diterpenoid resin acid. It is a tricyclic diterpene that originates from various coniferous trees, particularly from the genus Pinus . This compound is known for its biological activities, including its role as a large conductance calcium-activated potassium channel (BK channel) opener .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,15-Isopimaradien-18-oic acid typically involves the extraction from natural sources such as coniferous trees. The compound can be isolated through a series of solvent extraction and chromatographic techniques .
Industrial Production Methods: Industrial production of 7,15-Isopimaradien-18-oic acid involves large-scale extraction from pine resin. The resin is subjected to distillation and purification processes to isolate the desired diterpenoid resin acids .
Chemical Reactions Analysis
Types of Reactions: 7,15-Isopimaradien-18-oic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxo-derivatives.
Reduction: Reduction reactions can modify the double bonds present in the compound.
Substitution: Substitution reactions can occur at the carboxylic acid group or the double bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products:
Oxidation: Formation of oxo-isopimaric acid derivatives.
Reduction: Formation of reduced isopimaric acid derivatives.
Substitution: Formation of halogenated or nucleophile-substituted isopimaric acid derivatives.
Scientific Research Applications
7,15-Isopimaradien-18-oic acid has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing various bioactive compounds.
Biology: Studied for its role in modulating ion channels, particularly BK channels.
Medicine: Investigated for its potential therapeutic effects, including its role in neuroprotection and anti-inflammatory activities.
Industry: Utilized in the production of adhesives, varnishes, and other resin-based products
Mechanism of Action
The primary mechanism of action of 7,15-Isopimaradien-18-oic acid involves its interaction with large conductance calcium-activated potassium channels (BK channels). The compound enhances the calcium and voltage sensitivity of the alpha subunit of BK channels, leading to increased potassium efflux. This hyperpolarizes the cell membrane, reducing cellular excitability . Additionally, it acts as an agonist of retinoid X receptors (RXRα, RXRβ, and RXRγ), influencing various cellular pathways .
Comparison with Similar Compounds
- Pimaric acid
- Sandaracopimaric acid
- 6-oxoisopimaric acid
- 6α-hydroxyisopimaric acid
- Isopimara-7,9(11),15-trien-18-oic acid
Comparison: 7,15-Isopimaradien-18-oic acid is unique due to its specific interaction with BK channels and its role as a retinoid X receptor agonist. While similar compounds like pimaric acid and sandaracopimaric acid share structural similarities, they may not exhibit the same biological activities or potency in modulating ion channels .
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1R,4aR,7S)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,7,15-16H,1,6,8-13H2,2-4H3,(H,21,22)/t15?,16?,18-,19+,20+/m0/s1 |
InChI Key |
MXYATHGRPJZBNA-SSYYCLFMSA-N |
Isomeric SMILES |
C[C@@]1(CCC2C(=CCC3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C1)C=C |
Canonical SMILES |
CC1(CCC2C(=CCC3C2(CCCC3(C)C(=O)O)C)C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Benzo[c]isoxazol-3-ylmethanol](/img/structure/B13711900.png)

![3-[5-chloro-1-(4-chlorobenzyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13711916.png)




![1-Cbz-4-[2-(1-Boc-4-piperidyl)ethyl]piperazine](/img/structure/B13711956.png)
![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)

![1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B13711987.png)
![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)

